molecular formula C19H24N4O4S B13389208 2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid

2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid

Cat. No.: B13389208
M. Wt: 404.5 g/mol
InChI Key: AJSKPBGSGLIRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabsyl-L-valine is a derivative of the amino acid valine, where the valine molecule is modified with a dabsyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dabsyl-L-valine typically involves the reaction of L-valine with dabsyl chloride. The process begins with the activation of the dabsyl chloride, which then reacts with the amino group of L-valine to form the dabsylated product. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under basic conditions, often using a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for Dabsyl-L-valine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dabsyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo bond in the dabsyl group can yield corresponding amines, while substitution reactions can produce various dabsylated compounds .

Scientific Research Applications

Dabsyl-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dabsyl-L-valine primarily involves its role as a derivatization agent. The dabsyl group enhances the detection and separation of amino acids by increasing their hydrophobicity and providing a chromophore for UV/Vis detection. The molecular targets are the amino groups of amino acids, which react with dabsyl chloride to form stable dabsylated derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Dabsyl-L-alanine
  • Dabsyl-L-leucine
  • Dabsyl-L-isoleucine

Comparison

Dabsyl-L-valine is unique among dabsylated amino acids due to the specific properties of valine, such as its branched-chain structure, which can influence the behavior of the dabsylated derivative in analytical applications. Compared to other dabsylated amino acids, Dabsyl-L-valine may exhibit different retention times and separation characteristics in HPLC, making it particularly useful for certain analytical purposes .

Properties

IUPAC Name

2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-13(2)18(19(24)25)22-28(26,27)17-11-7-15(8-12-17)21-20-14-5-9-16(10-6-14)23(3)4/h5-13,18,22H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSKPBGSGLIRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.